molecular formula C9H18O4S B7977722 tert-Butyl 3-(ethanesulfonyl)propanoate

tert-Butyl 3-(ethanesulfonyl)propanoate

Cat. No.: B7977722
M. Wt: 222.30 g/mol
InChI Key: HONBVJWBNMGCGK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(ethanesulfonyl)propanoate is an organic compound that belongs to the class of esters. Esters are commonly used in organic synthesis and have various applications in different fields. This compound is characterized by the presence of a tert-butyl group, an ethylsulfonyl group, and a propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethylsulfonylpropanoate typically involves the esterification of 3-ethylsulfonylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-ethylsulfonylpropanoate can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(ethanesulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(ethanesulfonyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylsulfonylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methylsulfonylpropanoate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    Ethyl 3-ethylsulfonylpropanoate: Similar structure but with an ethyl group instead of a tert-butyl group.

    Tert-butyl 3-ethylsulfonylbutanoate: Similar structure but with a butanoate moiety instead of a propanoate moiety.

Uniqueness

tert-Butyl 3-(ethanesulfonyl)propanoate is unique due to the combination of its tert-butyl, ethylsulfonyl, and propanoate groups. This combination imparts specific chemical properties, such as increased steric hindrance and unique reactivity patterns, making it valuable in various synthetic applications.

Properties

IUPAC Name

tert-butyl 3-ethylsulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S/c1-5-14(11,12)7-6-8(10)13-9(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONBVJWBNMGCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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